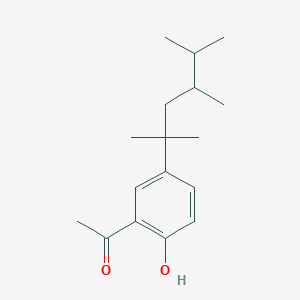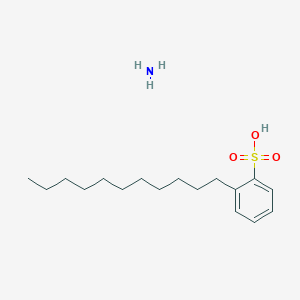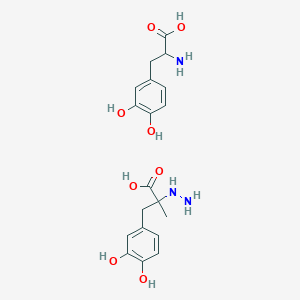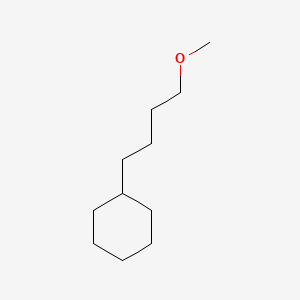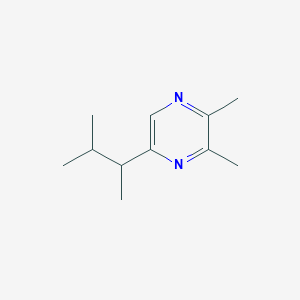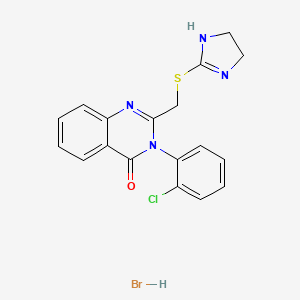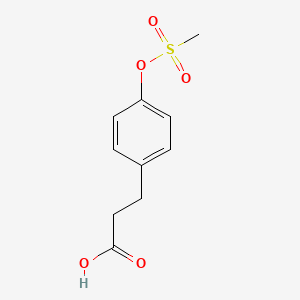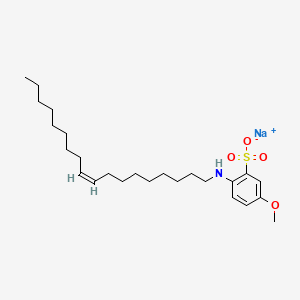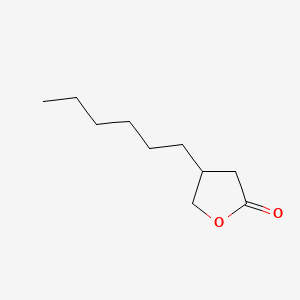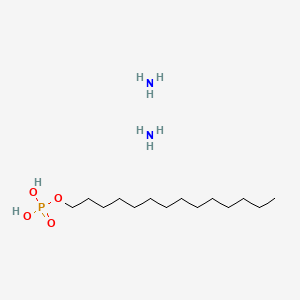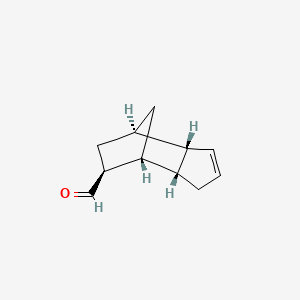
Fluminorex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluminorex is a centrally acting sympathomimetic compound that is chemically related to other drugs such as aminorex and pemoline. It was initially developed as an appetite suppressant by McNeil Laboratories in the 1950s . The compound is known for its stimulant properties and has been studied for its potential effects on the central nervous system.
Métodos De Preparación
The synthesis of Fluminorex involves several key steps. One of the primary synthetic routes includes the reaction of 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol with cyanogen bromide. This reaction leads to the formation of the oxazoline ring, which is a crucial structural component of this compound . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Fluminorex undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reference compound in the study of sympathomimetic agents and their effects on the central nervous system.
Biology: Research has explored its effects on neurotransmitter release and uptake, providing insights into its potential use in treating neurological disorders.
Medicine: Although initially developed as an appetite suppressant, its stimulant properties have led to investigations into its potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Fluminorex and its derivatives are used in the development of new pharmacological agents and as a reference standard in analytical chemistry.
Mecanismo De Acción
Fluminorex exerts its effects primarily by acting as a sympathomimetic agent. It stimulates the release of norepinephrine and dopamine, which are key neurotransmitters involved in the regulation of mood, attention, and appetite . The compound binds to and activates adrenergic receptors, leading to increased neurotransmitter release and subsequent stimulation of the central nervous system.
Comparación Con Compuestos Similares
Fluminorex is chemically related to several other compounds, including:
Aminorex: Known for its stimulant properties and potential for abuse.
Pemoline: Used in the treatment of ADHD but has been associated with hepatotoxicity.
Clominorex: Another stimulant with similar effects to this compound.
Cyclazodone: A stimulant with potential cognitive-enhancing effects.
Fenozolone: Used as a stimulant and anorectic agent.
Thozalinone: Known for its stimulant and antidepressant properties.
This compound is unique in its specific chemical structure, which includes a trifluoromethyl group and an oxazoline ring. This structure contributes to its distinct pharmacological profile and differentiates it from other related compounds .
Propiedades
Número CAS |
720-76-3 |
|---|---|
Fórmula molecular |
C10H9F3N2O |
Peso molecular |
230.19 g/mol |
Nombre IUPAC |
5-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-15-9(14)16-8/h1-4,8H,5H2,(H2,14,15) |
Clave InChI |
NMGYDYBWRZHLHR-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=N1)N)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
